molecular formula C19H30N2O4S3 B11477491 1,3-bis[2-(butylsulfonyl)ethyl]-1,3-dihydro-2H-benzimidazole-2-thione

1,3-bis[2-(butylsulfonyl)ethyl]-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No.: B11477491
M. Wt: 446.7 g/mol
InChI Key: WPULRWYYJCGALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-BIS[2-(BUTANE-1-SULFONYL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE is a complex organic compound that features a benzodiazole core with butane-1-sulfonyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[2-(BUTANE-1-SULFONYL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE typically involves multi-step organic reactions. One common approach is to start with the benzodiazole core and introduce the butane-1-sulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[2-(BUTANE-1-SULFONYL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The benzodiazole core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1,3-BIS[2-(BUTANE-1-SULFONYL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 1,3-BIS[2-(BUTANE-1-SULFONYL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the benzodiazole core can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS[2-(METHANE-1-SULFONYL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE: Similar structure but with methane-1-sulfonyl groups instead of butane-1-sulfonyl groups.

    1,3-BIS[2-(ETHANE-1-SULFONYL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE: Similar structure but with ethane-1-sulfonyl groups.

Uniqueness

1,3-BIS[2-(BUTANE-1-SULFONYL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE is unique due to the presence of butane-1-sulfonyl groups, which provide distinct steric and electronic properties compared to shorter alkyl sulfonyl groups. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H30N2O4S3

Molecular Weight

446.7 g/mol

IUPAC Name

1,3-bis(2-butylsulfonylethyl)benzimidazole-2-thione

InChI

InChI=1S/C19H30N2O4S3/c1-3-5-13-27(22,23)15-11-20-17-9-7-8-10-18(17)21(19(20)26)12-16-28(24,25)14-6-4-2/h7-10H,3-6,11-16H2,1-2H3

InChI Key

WPULRWYYJCGALW-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCN1C2=CC=CC=C2N(C1=S)CCS(=O)(=O)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.